Magnesium, bromo[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-
Description
3-(tert-Butyldimethylsiloxy)propylmagnesium bromide is a specialized Grignard reagent dissolved in 2-methyltetrahydrofuran (2-MeTHF) at a concentration of 0.50 M. This reagent is distinguished by its tert-butyldimethylsiloxy (TBS) group, which serves as a sterically hindered protecting group for alcohols or hydroxyl-containing intermediates in multi-step organic syntheses. The use of 2-MeTHF as a solvent is critical due to its advantageous properties: it is derived from renewable resources, exhibits superior chemical stability (resisting peroxide formation and acid/base degradation), and facilitates easier aqueous work-up due to immiscibility with water . The 0.50 M concentration balances solubility and reactivity, making it suitable for controlled nucleophilic additions in complex reactions such as spiro-hemiaminal synthesis, as demonstrated in recent heterocyclic chemistry applications .
Properties
IUPAC Name |
magnesium;tert-butyl-dimethyl-propoxysilane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21OSi.BrH.Mg/c1-7-8-10-11(5,6)9(2,3)4;;/h1,7-8H2,2-6H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHGYUPRFUKXOR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC[CH2-].[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BrMgOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455932 | |
| Record name | Magnesium, bromo[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158529-76-1 | |
| Record name | Magnesium, bromo[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyldimethylsiloxy)propylmagnesium bromide involves the reaction of 3-(tert-Butyldimethylsiloxy)propyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally maintained at room temperature or slightly elevated temperatures.
Atmosphere: Inert atmosphere to avoid moisture and oxygen.
Solvent: 2-methyltetrahydrofuran (2-MeTHF).
Industrial Production Methods
On an industrial scale, the production of 3-(tert-Butyldimethylsiloxy)propylmagnesium bromide follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with inert gas purging systems and precise temperature control are used to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyldimethylsiloxy)propylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides.
Solvents: 2-methyltetrahydrofuran (2-MeTHF) or other ether solvents.
Temperature: Typically room temperature to slightly elevated temperatures.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
New Carbon-Carbon Bonds: From nucleophilic substitution and coupling reactions.
Scientific Research Applications
3-(tert-Butyldimethylsiloxy)propylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a Grignard reagent, it is crucial for forming carbon-carbon bonds in complex organic molecules.
Pharmaceutical Research: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Involved in the synthesis of novel materials with specific properties.
Catalysis: Acts as a catalyst or reagent in various catalytic processes.
Mechanism of Action
The mechanism of action of 3-(tert-Butyldimethylsiloxy)propylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This nucleophilic addition forms new carbon-carbon bonds, which is the basis for its use in organic synthesis. The molecular targets include carbonyl compounds, halides, and other electrophilic species.
Comparison with Similar Compounds
2-MeTHF vs. Traditional Ether Solvents
- THF and Et₂O : While 3-(tert-Butyldimethylsiloxy)propylmagnesium bromide in 2-MeTHF shows equivalent reactivity to THF or diethyl ether (Et₂O) in aryl Grignard reactions, 2-MeTHF offers distinct advantages:
- Green Chemistry : 2-MeTHF is bio-based and avoids the hazardous peroxide accumulation common in THF .
- Phase Separation : Its immiscibility with water simplifies product isolation compared to THF .
- Thermal Stability : 2-MeTHF tolerates higher temperatures without decomposition, enabling reactions at elevated conditions .
- CPME and DEM : Cyclopentylmethyl ether (CPME) and diethoxymethane (DEM) are inferior for aryl Grignard reactions due to poor solvent coordination, leading to slower reaction rates and lower yields .
Concentration and Reactivity
- Commercial Grignard reagents in 2-MeTHF are typically standardized at 0.50 M (e.g., 3-Chloro-4-methylphenylmagnesium bromide, 0.50 M in 2-MeTHF ). Higher concentrations (up to 5 M) are feasible but may compromise stability or require specialized handling .
Structural and Functional Comparisons
Substituent Effects
Siloxy Group vs. Halogens/Phenyl Groups :
Siloxy Group Stability : The TBS group resists premature deprotection under Grignard conditions, unlike trimethylsilyl (TMS) variants, which are more labile .
Performance in Key Reactions
Grignard Formation and Cross-Coupling
- Cross-Coupling Efficiency: The TBS group in 3-(tert-Butyldimethylsiloxy)propylmagnesium bromide directs regioselectivity in reactions with ketones or imines, as seen in CeCl3-mediated additions to pyrimidine derivatives . In contrast, non-siloxy reagents like isopropylmagnesium bromide (3 M in 2-MeTHF) exhibit broader but less selective reactivity .
Solvent-Species Interactions
- Schlenk Equilibrium: 2-MeTHF perturbs the Schlenk equilibrium less than glymes (e.g., diglyme), favoring monomeric Grignard species for faster reactions . This contrasts with diglyme, where strong solvent coordination slows reactivity despite high polarity .
Biological Activity
3-(tert-Butyldimethylsiloxy)propylmagnesium bromide, a Grignard reagent, is utilized extensively in organic synthesis. Its biological activity, particularly in medicinal chemistry, is gaining attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C₉H₂₁BrMgOSi
- Molecular Weight : 277.56 g/mol
- Solvent : 2-Methyltetrahydrofuran (2-MeTHF)
The compound features a tert-butyldimethylsiloxy group attached to a propyl chain, which enhances its stability and solubility in organic solvents. This structural modification plays a crucial role in its reactivity and biological interactions.
The biological activity of 3-(tert-Butyldimethylsiloxy)propylmagnesium bromide is primarily attributed to its ability to act as a nucleophile in various biochemical reactions. It can participate in the formation of carbon-carbon bonds and facilitate the synthesis of complex organic molecules that may exhibit bioactivity.
Anticancer Activity
Research indicates that derivatives of magnesium organometallic compounds exhibit significant anticancer properties. The following table summarizes key findings regarding the anticancer activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(tert-Butyldimethylsiloxy)propylmagnesium bromide | MCF-7 (Breast Cancer) | 0.23 | |
| 3-(tert-Butyldimethylsiloxy)propylmagnesium bromide | A375 (Melanoma) | 1.22 | |
| 3-(tert-Butyldimethylsiloxy)propylmagnesium bromide | HCT-116 (Colon Cancer) | 0.67 |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and disruption of microtubule dynamics, similar to other known chemotherapeutic agents.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. The following table presents data on its efficacy against specific microbial strains:
These findings indicate potential for development as an antimicrobial agent, although further studies are required to elucidate specific mechanisms.
Synthesis and Evaluation
A notable study synthesized various derivatives of magnesium organometallic compounds, including 3-(tert-Butyldimethylsiloxy)propylmagnesium bromide, and evaluated their biological activities across multiple cancer cell lines. The results demonstrated that modifications in the chemical structure significantly influenced their potency and selectivity against specific cancer types.
Molecular Docking Studies
Molecular docking studies have been employed to investigate the binding interactions of this compound with target proteins involved in cancer progression. These studies provide insights into the molecular mechanisms underlying its biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
